Crotonic acid is primarily used in the production of copolymers with various comonomers . These copolymers are often marketed under trade names like Mowilith, Vinnapas, and Vinac . The specific methods of application or experimental procedures would depend on the type of copolymer being produced and the intended use of the product. The outcomes of these processes are various types of copolymers that have a wide range of industrial applications.
In the field of molecular biology, crotonic acid has been developed as an alternative to stripping for inhibiting horseradish peroxidase (HRP) in sequential detections of chemiluminescent western blotting (WB) . The use of 20% Crotonic acid inhibits HRP used in sequential chemiluminescent WB on polyvinylidene difluoride (PVDF) and Nitrocellul
In the field of molecular biology, crotonic acid has been developed as an alternative to stripping for inhibiting horseradish peroxidase (HRP) in sequential detections of chemiluminescent western blotting (WB) . The use of 20% Crotonic acid inhibits HRP used in sequential chemiluminescent WB on polyvinylidene difluoride (PVDF) and Nitrocellulose (NC) membrane without losing transferred proteins and damaging the membrane . This method allows for the re-probing of different proteins on the same membrane, improving the efficiency of the western blotting process.
Fatty alcohol esters of crotonic acid are employed in the leather industry . The specific methods of application or experimental procedures would depend on the specific process within the leather industry where these est
Fatty alcohol esters of crotonic acid are employed in the leather industry . The specific methods of application or experimental procedures would depend on the specific process within the leather industry where these esters are used. The outcomes of these processes could include improved quality or characteristics of the leather products.
Crotonic acid, also known as 2-butenoic acid or α-butenoic acid, features a double bond between the second and third carbon atoms in its chain. Its molecular weight is approximately 86.09 g/mol . The compound exists in two stereoisomeric forms: the trans isomer is found in croton oil, while the cis isomer has been synthesized artificially but does not occur naturally .
Crotonic acid exhibits several biological activities:
Crotonic acid can be synthesized through various methods:
Crotonic acid has a wide range of applications:
Studies on crotonic acid interactions with other compounds reveal its reactivity:
Crotonic acid shares structural similarities with several other compounds. Here’s a comparative overview:
Compound Name | Formula | Unique Features |
---|---|---|
Acrylic Acid | C₃H₄O₂ | A simpler structure; widely used in polymers. |
Methacrylic Acid | C₄H₆O₂ | Similar structure but with a methyl group; used in plastics. |
Angelic Acid | C₅H₈O₂ | Contains an additional carbon; found naturally. |
Tiglic Acid | C₅H₈O₂ | Isomer of angelic acid; used in flavoring agents. |
Crotonic acid's unique position as an α,β-unsaturated fatty acid allows it to participate in specific reactions that other similar compounds may not engage in as readily, particularly its ability to undergo polymerization effectively.
Corrosive;Irritant